molecular formula C14H19N3 B13609426 2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole

2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole

Katalognummer: B13609426
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: RIJXXHJGMRWHFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole is a heterocyclic compound that features both a piperidine and a benzimidazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and benzimidazole rings in its structure suggests that it may exhibit a range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine moiety. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole core. Subsequently, the piperidine ring can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-(Piperidin-2-yl)ethyl)-1h-benzimidazole: Similar structure but different substitution pattern.

    2-(2-(Piperidin-2-yl)ethyl)-1h-benzothiazole: Contains a benzothiazole ring instead of a benzimidazole ring.

    2-(2-(Piperidin-2-yl)ethyl)-1h-benzoxazole: Contains a benzoxazole ring instead of a benzimidazole ring

Uniqueness

2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole is unique due to the combination of the piperidine and benzimidazole rings, which may confer distinct biological activities and pharmacological properties. This combination is less common compared to other similar compounds, making it a valuable target for further research and development .

Eigenschaften

Molekularformel

C14H19N3

Molekulargewicht

229.32 g/mol

IUPAC-Name

2-(2-piperidin-2-ylethyl)-1H-benzimidazole

InChI

InChI=1S/C14H19N3/c1-2-7-13-12(6-1)16-14(17-13)9-8-11-5-3-4-10-15-11/h1-2,6-7,11,15H,3-5,8-10H2,(H,16,17)

InChI-Schlüssel

RIJXXHJGMRWHFS-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)CCC2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.